

# A meta-analysis of clinical trials investigating Desidustat for anemia in CKD

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## Desidustat for Anemia in Chronic Kidney Disease: A Comparative Meta-Analysis

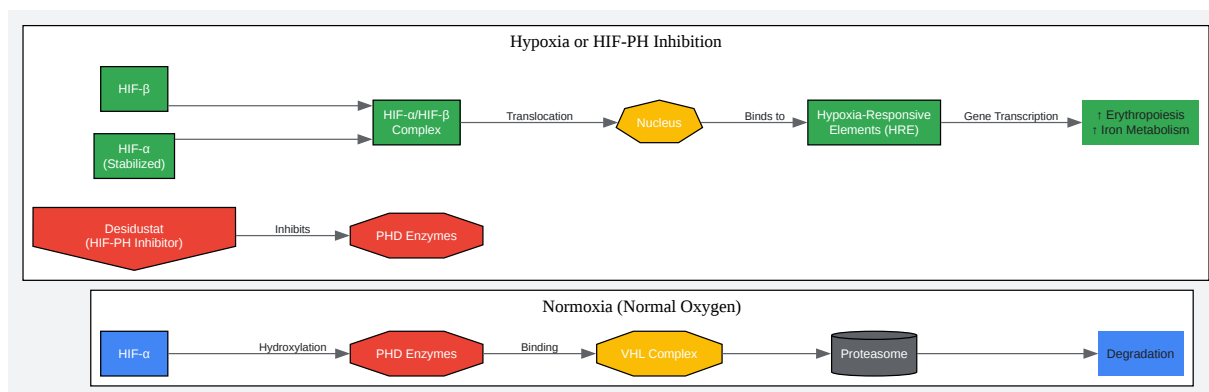
A comprehensive review of clinical trial data positions **Desidustat**, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, as a viable alternative to conventional erythropoiesis-stimulating agents (ESAs) for the management of anemia in patients with chronic kidney disease (CKD). While direct head-to-head trials with other HIF-PH inhibitors are limited, network meta-analyses suggest comparable efficacy in raising hemoglobin levels.

**Desidustat** is part of a novel class of oral drugs that stimulate the body's natural response to low oxygen levels, leading to the production of red blood cells. This guide provides a detailed comparison of **Desidustat** with other approved and late-stage HIF-PH inhibitors, including Roxadustat, Vadadustat, and Daprodustat, as well as traditional ESA therapies, based on available clinical trial data.

## Mechanism of Action: HIF-PH Inhibition

**Desidustat** and other HIF-PH inhibitors work by inhibiting the prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions, PHD enzymes mark the alpha subunit of hypoxia-inducible factor (HIF- $\alpha$ ) for degradation. By inhibiting these enzymes, **Desidustat** allows HIF- $\alpha$  to accumulate and translocate to the nucleus, where it forms a complex with HIF- $\beta$ . This complex then binds to hypoxia-responsive elements on DNA, stimulating the transcription of

genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism.[1]



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Mechanism of action of HIF-PH inhibitors like **Desidustat**.

## Comparative Efficacy

Clinical trials have demonstrated the efficacy of **Desidustat** in increasing and maintaining hemoglobin levels in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.

## Hemoglobin Response

A network meta-analysis of 15 trials involving 3,228 participants with NDD-CKD found that all evaluated HIF-PHIs, including **Desidustat**, were more effective than placebo at increasing hemoglobin levels.[2][3] Notably, this analysis suggested that **Desidustat** had the highest probability of increasing hemoglobin among the five HIF-PHIs studied.[2][3]

Phase 3 trials of **Desidustat** have shown its non-inferiority to ESAs like darbepoetin alfa and epoetin alfa.[3][4] In a study of NDD-CKD patients, the mean hemoglobin increase from baseline was 1.95 g/dL with **Desidustat** compared to 1.83 g/dL with darbepoetin alfa.[3][4] In DD-CKD patients, the change in hemoglobin was 0.95 g/dL with **Desidustat** versus 0.80 g/dL with epoetin alfa.[3] Furthermore, a significantly higher percentage of patients on **Desidustat** achieved the target hemoglobin response compared to those on epoetin alfa (59.22% vs. 48.37%).[3][4]

Drug Class	Drug	Patient Population	Comparator	Key Efficacy Outcome (Hemoglobin)
HIF-PH Inhibitor	Desidustat	NDD-CKD	Darbepoetin alfa	Non-inferior (Mean change: +1.95 g/dL vs. +1.83 g/dL)[3][4]
DD-CKD	Epoetin alfa	Non-inferior (Mean change: +0.95 g/dL vs. +0.80 g/dL)[3]		
Roxadustat	NDD-CKD & DD-CKD	Placebo & ESAs	Significantly increased hemoglobin levels.[5]	
Vadadustat	NDD-CKD & DD-CKD	Darbepoetin alfa	Non-inferiority demonstrated in some trials.[6][7]	
Daprodustat	NDD-CKD & DD-CKD	rhEPO	No significant difference in hemoglobin level changes.[2]	
ESA	Epoetin alfa / Darbepoetin alfa	NDD-CKD & DD-CKD	Desidustat	Standard of care, used as an active comparator.

## Iron Metabolism

HIF-PH inhibitors, including **Desidustat**, have been shown to improve iron utilization by reducing hepcidin levels.[2] A network meta-analysis indicated that HIF-PHIs as a class decreased hepcidin, ferritin, and transferrin saturation while increasing transferrin and total

iron-binding capacity compared to ESAs.[2] **Desidustat** has been specifically noted to cause a significant decrease in hepcidin.[3][4]

Parameter	Effect of Desidustat	Effect of Other HIF-PHs	Effect of ESAs
Hepcidin	↓[3][4]	↓ (Daprodustat showed high efficacy) [2]	No significant change or ↑
Ferritin	↓	↓[2]	Generally stable or ↑
Transferrin	↑	↑[2]	Generally stable
Total Iron-Binding Capacity (TIBC)	↑	↑[2]	Generally stable
Transferrin Saturation (TSAT)	↓	↓[2]	Generally stable or ↑

## Safety Profile

The safety profile of **Desidustat** has been found to be comparable to ESAs in clinical trials.[3]

The majority of adverse events reported were mild and unrelated to the treatment.[3][4]

However, as a class, HIF-PH inhibitors have been associated with potential risks such as thrombosis, which has been a concern with some agents like roxadustat.[8] Long-term clinical studies are ongoing to further evaluate the cardiovascular safety of this class of drugs.[8]

## Experimental Protocols

Clinical trials investigating **Desidustat** and other HIF-PH inhibitors for anemia in CKD generally follow a randomized, controlled design.

## Study Design

Phase 3 trials for **Desidustat** have been multicenter, open-label, randomized, and active-controlled.[3] Patients are typically randomized to receive either the oral HIF-PH inhibitor or a standard-of-care injectable ESA for a defined period, often 24 to 52 weeks.

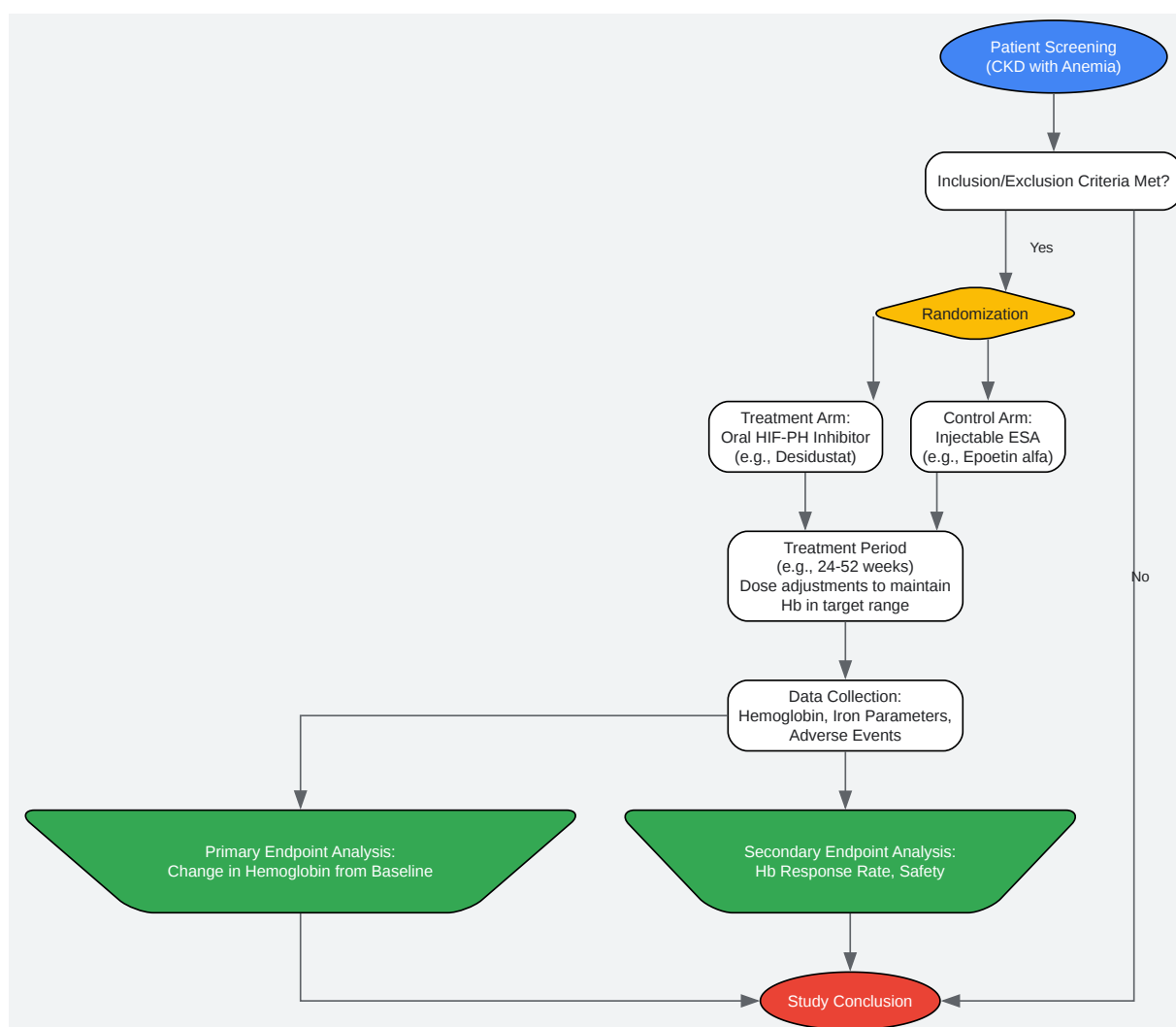
## Patient Population

Eligible participants are adults with a clinical diagnosis of anemia due to CKD, including both those who are not on dialysis and those who are on dialysis.[3] Baseline hemoglobin levels are typically within a specified range (e.g., 7.0-11.0 g/dL).

## Interventions and Endpoints

The investigational drug (e.g., **Desidustat**) is administered orally at a specific dose and frequency, while the comparator (e.g., epoetin alfa or darbepoetin alfa) is given via subcutaneous injection.[3] Doses are adjusted to maintain hemoglobin levels within a target range (e.g., 10-12 g/dL).

The primary efficacy endpoint is typically the change in hemoglobin level from baseline to a prespecified evaluation period.[3] Secondary endpoints often include the proportion of patients achieving a hemoglobin response, changes in iron metabolism parameters, and the need for red blood cell transfusions. Safety endpoints include the incidence of treatment-emergent adverse events.



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Typical workflow of a clinical trial for a HIF-PH inhibitor.

## Conclusion

**Desidustat** has emerged as a promising oral therapeutic option for anemia associated with chronic kidney disease, demonstrating non-inferiority to standard ESA treatment in clinical trials. Its mechanism of action offers the additional benefit of improved iron utilization. While direct comparative data against other HIF-PH inhibitors is still emerging, network meta-analyses suggest it is a potent agent in its class for raising hemoglobin levels. The oral route of administration also presents a significant advantage in terms of patient convenience. Ongoing long-term studies will be crucial in further establishing the comprehensive safety and efficacy profile of **Desidustat** and its place in the evolving landscape of anemia management in CKD.

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